molecular formula C6H11NO3 B068995 2,3-Dimethyl-2-(1-nitroethyl)oxirane CAS No. 169215-06-9

2,3-Dimethyl-2-(1-nitroethyl)oxirane

Cat. No. B068995
M. Wt: 145.16 g/mol
InChI Key: FBAWSDGMCJIEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-2-(1-nitroethyl)oxirane, also known as NIMMO, is a highly reactive organic compound that has been widely used in scientific research. NIMMO is a heterocyclic compound that contains an epoxide ring, a nitro group, and two methyl groups. The compound has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves its ability to react with nucleophiles, such as DNA and proteins, through the epoxide ring. The reaction results in the formation of covalent adducts, which can lead to DNA damage and cell death. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been found to inhibit the activity of some enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other xenobiotics.

Biochemical And Physiological Effects

2,3-Dimethyl-2-(1-nitroethyl)oxirane has been shown to have a range of biochemical and physiological effects. The compound has been found to be mutagenic and genotoxic, causing DNA damage and inducing mutations in bacterial and mammalian cells. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been shown to have cytotoxic effects, inhibiting cell growth and inducing apoptosis in cancer cells. In addition, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has been found to have immunomodulatory effects, affecting the function of immune cells such as T cells and macrophages.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dimethyl-2-(1-nitroethyl)oxirane in lab experiments is its high reactivity and specificity. The compound can react with specific nucleophiles, allowing for the targeted modification of biomolecules. 2,3-Dimethyl-2-(1-nitroethyl)oxirane is also relatively easy to synthesize and purify, making it readily available for research. However, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has some limitations, such as its low stability and short half-life, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 2,3-Dimethyl-2-(1-nitroethyl)oxirane. One area of interest is the development of new synthetic methods for the compound, with the aim of improving the yield and purity of 2,3-Dimethyl-2-(1-nitroethyl)oxirane. Another area of research is the development of new applications for 2,3-Dimethyl-2-(1-nitroethyl)oxirane, such as in the synthesis of novel drugs and materials. Additionally, further studies are needed to elucidate the mechanisms of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane and its effects on biological systems, which could lead to new insights into the treatment of diseases such as cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves the reaction of 2,3-dimethylbutadiene with nitromethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene and subsequent cyclization to form the oxirane ring. The yield of 2,3-Dimethyl-2-(1-nitroethyl)oxirane can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2,3-Dimethyl-2-(1-nitroethyl)oxirane has been extensively used in scientific research as a reactive intermediate and a cross-linking agent. The compound has been found to be particularly useful in the study of DNA damage and repair mechanisms, as it can form covalent adducts with nucleic acids. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics.

properties

CAS RN

169215-06-9

Product Name

2,3-Dimethyl-2-(1-nitroethyl)oxirane

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dimethyl-2-(1-nitroethyl)oxirane

InChI

InChI=1S/C6H11NO3/c1-4(7(8)9)6(3)5(2)10-6/h4-5H,1-3H3

InChI Key

FBAWSDGMCJIEOQ-UHFFFAOYSA-N

SMILES

CC1C(O1)(C)C(C)[N+](=O)[O-]

Canonical SMILES

CC1C(O1)(C)C(C)[N+](=O)[O-]

synonyms

Pentitol, 3,4-anhydro-1,2,5-trideoxy-3-C-methyl-2-nitro- (9CI)

Origin of Product

United States

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